Lovastatin Acid

HMG-CoA reductase inhibition Enzyme kinetics Prodrug activation

Lovastatin Acid (Mevinolinic acid) is the intrinsically active, open-ring hydroxy acid metabolite of lovastatin. Unlike the lactone prodrug, it inhibits HMG-CoA reductase directly (Ki=0.6 nM) without hepatic hydrolysis—eliminating activation variability in cell-free systems. Essential for: (1) CYP2C8 DDI assessments (Ki 32–55 μM vs. lactone Ki 8.4 μM) to prevent overestimation of inhibition; (2) OATP1B1 hepatic uptake studies decoupled from prodrug metabolism; (3) extra-hepatic tissue selectivity assays (lens IC50=4.5 nM; 100-fold more potent than pravastatin). Substitution with lactone prodrugs or other statin acids introduces confounding activation steps and divergent off-target profiles. Ensure reproducible, quantifiable target engagement with the defined active species.

Molecular Formula C24H38O6
Molecular Weight 422.6 g/mol
CAS No. 75225-51-3
Cat. No. B1676543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLovastatin Acid
CAS75225-51-3
SynonymsL 154819
L-154,819
L-154819
lovestatin acid
mevinolinic acid
mevinolinic acid, (1S-(1alpha(betaS*,deltaS*),2alpha,6beta,8beta(R*),8aalpha))-isomer
mevinolinic acid, aluminum salt (3:1)
mevinolinic acid, calcium salt (2:1)
mevinolinic acid, monoammonium salt, 1S-(1alpha(betaS*),2alpha,6beta,8beta(R*),8aalpha)-isomer
mevinolinic acid, monosodium salt
mevinolinic acid, monosodium salt, (1S-(1alpha(betaS*,deltaS*),2alpha,6beta,8beta(R*),8aalpha))-isome
Molecular FormulaC24H38O6
Molecular Weight422.6 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)C
InChIInChI=1S/C24H38O6/c1-5-15(3)24(29)30-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-18(25)12-19(26)13-22(27)28/h6-7,10,14-16,18-21,23,25-26H,5,8-9,11-13H2,1-4H3,(H,27,28)/t14-,15-,16-,18+,19+,20-,21-,23-/m0/s1
InChIKeyQLJODMDSTUBWDW-BXMDZJJMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lovastatin Acid (CAS 75225-51-3): Key Active Statin Metabolite for Targeted Research


Lovastatin Acid (Mevinolinic acid; CAS 75225-51-3) is the open-ring, hydroxy acid metabolite of the fungal-derived prodrug lovastatin [1]. As a potent and competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, it constitutes the principal pharmacologically active species responsible for the lipid-lowering effects of lovastatin therapy [2]. Unlike its lactone prodrug, which requires hepatic hydrolysis for activation, Lovastatin Acid is intrinsically active and is the molecular form that directly engages the enzyme target and hepatic uptake transporters such as OATP1B1 [3].

Why Generic Substitution Fails: The Unique Profile of Lovastatin Acid vs. Prodrugs and Class Analogs


Direct substitution of Lovastatin Acid with its lactone prodrug or with other statin acids (e.g., simvastatin acid, pravastatin) is scientifically unsound due to fundamental differences in activation state, target engagement kinetics, and off-target interaction profiles. The lactone prodrug is inactive in vitro and exhibits distinct membrane partitioning and metabolic liability [1]. While in-class acids share the same target, they exhibit a 100-fold divergence in extra-hepatic tissue selectivity and distinct drug-drug interaction (DDI) liabilities, as quantified in the evidence below [2]. Therefore, precise experimental control in studies of HMG-CoA reductase inhibition, drug metabolism, or transporter pharmacology necessitates the use of the defined active acid species.

Product-Specific Quantitative Evidence Guide: Lovastatin Acid (75225-51-3)


HMG-CoA Reductase Inhibition: Lovastatin Acid vs. Lovastatin Lactone Prodrug

Lovastatin Acid (hydroxy acid) is the intrinsically active metabolite, demonstrating a ~2.3-fold higher affinity for HMG-CoA reductase compared to its inactive lactone prodrug, lovastatin [1].

HMG-CoA reductase inhibition Enzyme kinetics Prodrug activation

Extra-Hepatic Tissue Selectivity: Lovastatin Acid vs. Pravastatin

In ex vivo rat lens assays, Lovastatin Acid inhibited cholesterol synthesis with an IC50 of 4.5 nM, whereas pravastatin required a ~100-fold higher concentration to achieve 50% inhibition (IC50 = 469 nM) [1]. This marked difference in extra-hepatic potency is despite comparable activity in the liver.

Tissue selectivity Off-target effects Lens cholesterol synthesis

CYP2C8 Inhibition: Lovastatin Acid vs. Its Lactone Prodrug

The lactone form of lovastatin is a substantially more potent inhibitor of CYP2C8 (Ki = 8.4 μM) than the active acid metabolite Lovastatin Acid (Ki range 32–55 μM) [1]. This demonstrates that the acid form has a reduced potential for CYP2C8-mediated drug-drug interactions compared to the prodrug.

Drug-drug interaction CYP450 inhibition Metabolism

Contribution to Total Active Inhibitor Pool: Lovastatin Acid vs. Pravastatin

Following oral administration of the prodrug lovastatin, the active acid metabolite accounts for only 25% of the total circulating active inhibitor pool, whereas pravastatin, administered as an active acid, accounts for 75% [1]. This indicates significant contributions from other active metabolites after lovastatin dosing.

Pharmacokinetics Bioactivation Metabolite profiling

Lipophilicity and Cellular Uptake Mechanism: Lovastatin Acid vs. Lovastatin Lactone

The lactone prodrug is highly lipophilic and enters cells via passive diffusion, whereas Lovastatin Acid has poor lipid solubility and relies on active transport via OATP1B1 for hepatic uptake [1]. This fundamental difference dictates distinct cellular pharmacology and is a class-level distinction between statin acids and lactones.

Physicochemical properties Membrane permeability Cellular uptake

Best Research and Industrial Application Scenarios for Lovastatin Acid (CAS 75225-51-3)


In Vitro HMG-CoA Reductase Inhibition Assays and Enzyme Kinetics

Lovastatin Acid is the essential reference compound for in vitro studies requiring direct, quantifiable inhibition of HMG-CoA reductase without confounding prodrug activation steps. The well-characterized Ki of 0.6 nM provides a benchmark for comparing novel inhibitors or evaluating the intrinsic activity of metabolite mixtures [1]. This avoids the variability and underestimation of potency associated with using the lactone prodrug directly in cell-free systems.

Investigation of Extra-Hepatic Statin Pharmacology and Tissue Selectivity

Given its high potency in extra-hepatic tissues such as the lens (IC50 = 4.5 nM), Lovastatin Acid serves as a key tool compound for investigating tissue-specific cholesterol synthesis inhibition and potential off-target effects. Its 100-fold greater activity compared to pravastatin in these models makes it indispensable for studies where pravastatin would be an ineffective control [1].

CYP450-Mediated Drug-Drug Interaction (DDI) Studies

For in vitro DDI assessments involving CYP2C8, the use of Lovastatin Acid (Ki 32–55 μM) rather than its lactone prodrug (Ki 8.4 μM) is crucial to avoid overestimating the inhibition potential of the circulating active species [1]. This distinction is vital for building accurate physiologically based pharmacokinetic (PBPK) models and interpreting clinical DDI data.

Hepatic Transporter Pharmacology and OATP1B1 Substrate Characterization

As a substrate for the hepatic uptake transporter OATP1B1, Lovastatin Acid is a relevant probe for evaluating transporter-mediated drug interactions and inter-individual variability in statin pharmacokinetics [1]. Its use allows researchers to decouple transporter effects from the complex metabolism and activation pathways of the parent prodrug.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lovastatin Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.